Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate
Overview
Description
Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate is a chemical compound. It is a type of ester, which are organic compounds that are derived from carboxylic acids . The compound has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate involves a series of reactions. In one study, a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals (FM1-6) with their corresponding carboxylic acid analogues (FM7-12) has been synthesized . The aldehydic derivatives were isolated in the diastereomeric form, and the structures were confirmed with NMR, MS and elemental analysis .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can be used to determine the structure of the compound . The compound’s structure can also be analyzed using FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate can be complex. For example, the compound can undergo various types of reactions, including substitution, addition, and oxidation . The most common type of reaction involving aromatic rings like this compound is electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate can be determined using various techniques. For instance, the compound was isolated as a yellowish oil with an observed and calculated retardation factor value (Rf) of 0.32 in n-hexane and ethyl acetate (4:1) .Scientific Research Applications
Anti-Inflammatory Applications
This compound has shown potential in the development of anti-inflammatory agents. Studies indicate that derivatives of Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate can inhibit COX-2, an enzyme responsible for inflammation and pain . The inhibition of COX-2 can lead to reduced symptoms of inflammation, making these compounds valuable in the research for new anti-inflammatory drugs.
Analgesic Effects
Related to its anti-inflammatory properties, this compound also exhibits analgesic effects. By reducing the activity of enzymes like COX-1 and COX-2, it can potentially alleviate pain, which is a significant area of interest in the development of new painkillers .
Antioxidant Properties
The compound’s derivatives have been tested for their antioxidant capabilities. Antioxidants are crucial in protecting the body from oxidative stress and free radicals, which can lead to various chronic diseases. The research suggests that these compounds could be used to develop new antioxidants that help in preventing or treating oxidative stress-related conditions .
Enzyme Inhibition Studies
The compound has been used in studies to understand the inhibition of various enzymes. For example, its effectiveness against 5-LOX, an enzyme involved in the biosynthesis of leukotrienes, has been explored. Leukotrienes are inflammatory mediators, and their inhibition can be beneficial in treating asthma and allergic reactions .
Chemical Education and Research
This compound serves as an example in chemical education, particularly in organic chemistry, to illustrate reactions at the benzylic position. It can be used to demonstrate nucleophilic substitution, oxidation, and other reactions that are fundamental to organic synthesis .
Future Directions
The future directions for research on Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate could include further studies on its biological activities and potential applications. For instance, the compound could be studied for its antimicrobial activity, mechanism of action, and potential synergistic effects with other compounds .
properties
IUPAC Name |
ethyl 3-oxo-2-[(4-propan-2-ylphenyl)methyl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-5-19-16(18)15(12(4)17)10-13-6-8-14(9-7-13)11(2)3/h6-9,11,15H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNLKHBKWGMOFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-isopropylbenzyl)-3-oxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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